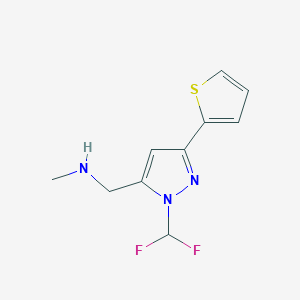

1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

CAS No.: 2098135-16-9

Cat. No.: VC3149735

Molecular Formula: C10H11F2N3S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098135-16-9 |

|---|---|

| Molecular Formula | C10H11F2N3S |

| Molecular Weight | 243.28 g/mol |

| IUPAC Name | 1-[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]-N-methylmethanamine |

| Standard InChI | InChI=1S/C10H11F2N3S/c1-13-6-7-5-8(9-3-2-4-16-9)14-15(7)10(11)12/h2-5,10,13H,6H2,1H3 |

| Standard InChI Key | PQWHXXKENBWWGT-UHFFFAOYSA-N |

| SMILES | CNCC1=CC(=NN1C(F)F)C2=CC=CS2 |

| Canonical SMILES | CNCC1=CC(=NN1C(F)F)C2=CC=CS2 |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Identity and Structural Features

1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine contains several distinctive structural elements that contribute to its chemical identity and potential biological activity. The central scaffold is a pyrazole heterocycle, which is a five-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. This pyrazole core is substituted at the N1 position with a difluoromethyl group (CHF₂), at position 3 with a thiophen-2-yl group, and at position 5 with a methylaminomethyl side chain (-CH₂-NH-CH₃).

The presence of the difluoromethyl group is particularly significant as fluorinated compounds often exhibit enhanced metabolic stability and improved binding affinity to biological targets compared to their non-fluorinated counterparts. The difluoromethyl group can serve as a bioisostere for various functional groups including hydroxyl and carbonyl moieties, potentially influencing the compound's biological interactions. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, provides additional points for potential hydrogen bonding and π-π interactions with biological targets, further enhancing the compound's ability to interact with proteins and receptors.

The methylaminomethyl side chain introduces basic nitrogen functionality that could participate in hydrogen bonding and ionic interactions, influencing the compound's water solubility, acid-base properties, and ability to form salt bridges with acidic residues in biological systems. This structural arrangement creates a molecule with multiple functional groups capable of diverse intermolecular interactions, potentially contributing to specific recognition by biological targets.

Predicted Physicochemical Properties

Based on the molecular structure of 1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, we can estimate several important physicochemical properties that would influence its behavior in biological systems and pharmaceutical applications. These properties are crucial for understanding the compound's potential drug-likeness and bioavailability.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₂N₃S |

| Molecular Weight | ~257.30 g/mol |

| Hydrogen Bond Donors | 1 (from secondary amine) |

| Hydrogen Bond Acceptors | 4 (pyrazole nitrogens, amine nitrogen, thiophene sulfur) |

| Rotatable Bonds | 3-4 |

| Topological Polar Surface Area | ~35-45 Ų |

| Log P (octanol/water) | ~2.0-2.8 |

The molecular weight falls well within the range considered favorable for oral bioavailability according to Lipinski's Rule of Five (less than 500 g/mol). The estimated log P value suggests moderate lipophilicity, which would allow for membrane permeation while maintaining some aqueous solubility. The compound's hydrogen bonding capabilities, with one donor and four acceptors, suggest potential for specific interactions with biological targets while remaining within the parameters usually associated with good oral bioavailability.

The moderate number of rotatable bonds indicates some conformational flexibility, which could be advantageous for adapting to binding pockets in target proteins. The estimated topological polar surface area suggests the compound may have reasonable blood-brain barrier permeability, potentially making it relevant for central nervous system applications if appropriate biological activity is identified.

Synthetic Approaches and Methodologies

Retrosynthetic Analysis

The synthesis of 1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine would likely involve several strategic disconnections in a retrosynthetic approach. Based on synthetic methods for similar pyrazole derivatives, we can propose potential synthetic pathways for this compound.

| Potential Activity | Structural Basis |

|---|---|

| Anti-inflammatory | Pyrazole core with specific substitution patterns similar to known COX inhibitors |

| Antimicrobial | Combination of pyrazole and thiophene moieties, similar to various antimicrobial agents |

| Enzyme Inhibition | Difluoromethyl group potentially acting as a transition state mimic |

| CNS Activity | Basic nitrogen-containing side chain that could interact with neuroreceptors |

| Antifungal | Structural similarity to azole antifungals that inhibit cytochrome P450 enzymes |

The potential mechanism of action would likely involve specific interactions with protein targets, where the compound's functional groups could form hydrogen bonds, ionic interactions, and hydrophobic contacts with complementary regions in the binding site. The difluoromethyl group might act as a hydrogen bond donor, while the basic nitrogen of the methylamine moiety could form salt bridges with acidic residues in protein targets.

Drug Discovery Considerations

If 1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine were to be developed as a potential therapeutic agent, several drug discovery considerations would need to be addressed. These would include assessment of its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity issues.

Structure-activity relationship studies involving the synthesis and testing of structural analogs would be valuable for optimizing activity and addressing any pharmacokinetic limitations. Such studies could focus on modifications to the methylaminomethyl side chain, alterations to the thiophene ring, or replacement of the difluoromethyl group with alternative fluorinated moieties to fine-tune the biological activity and drug-like properties.

Structural Characterization and Analysis

Spectroscopic Profile

The structural confirmation of 1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine would rely heavily on spectroscopic techniques that provide detailed information about its molecular framework and functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative, with ¹H NMR showing distinctive signals for the various proton environments in the molecule.

Expected key signals in the ¹H NMR spectrum would include a triplet for the difluoromethyl proton (CHF₂) due to coupling with the two fluorine atoms, typically appearing at approximately 7.0-7.5 ppm. The thiophene ring protons would show characteristic signals in the aromatic region (6.8-7.5 ppm), while the pyrazole C4-H would appear as a singlet around 6.0-6.5 ppm. The methylene protons (-CH₂-) adjacent to the amine nitrogen would give a signal around 3.5-4.0 ppm, and the N-methyl protons would appear as a singlet near 2.5-2.8 ppm.

¹³C NMR spectroscopy would provide information about the carbon framework, with characteristic signals for the pyrazole carbons, thiophene carbons, and the various substituted carbon atoms. ¹⁹F NMR would show distinctive signals for the difluoromethyl group, providing a useful diagnostic tool for confirming the presence of this functional group.

Mass Spectrometric Analysis

Mass spectrometry would be essential for confirming the molecular weight and fragmentation pattern of 1-(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine. The molecular ion peak would be expected at m/z 257, corresponding to the calculated molecular weight based on the molecular formula C₁₁H₁₃F₂N₃S.

Fragmentation patterns would likely include cleavage of the methylaminomethyl side chain, resulting in a fragment at approximately m/z 211. Additional fragments might result from cleavage between the pyrazole and thiophene rings or loss of the difluoromethyl group. These fragmentation patterns would provide valuable structural confirmation and could serve as a fingerprint for identifying the compound in analytical applications.

High-resolution mass spectrometry would provide precise mass measurements that could confirm the molecular formula with high confidence. Liquid chromatography-mass spectrometry (LC-MS) techniques would be valuable for analyzing the compound in complex mixtures or biological samples, supporting potential pharmacokinetic and metabolism studies if the compound progresses to biological evaluation.

Computational Analysis and Molecular Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume